molecular formula C21H23Cl2NOS B12769921 4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride CAS No. 93747-16-1

4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride

Cat. No.: B12769921
CAS No.: 93747-16-1
M. Wt: 408.4 g/mol
InChI Key: AAWQWGPFHXVZJT-UHFFFAOYSA-N
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Description

4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated dibenzo-thiepin core and a piperidineethanol moiety. It is often used in research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride typically involves multiple steps. One common method starts with the chlorination of dibenzo(b,e)thiepin to form 2-chlorodibenzo(b,e)thiepin-11(6H)-one . This intermediate is then reacted with piperidineethanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorodibenzo(b,e)thiepin-11(6H)-ylidene)-1-piperidineethanol hydrochloride is unique due to its specific combination of a chlorinated dibenzo-thiepin core and a piperidineethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

93747-16-1

Molecular Formula

C21H23Cl2NOS

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)piperidin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C21H22ClNOS.ClH/c22-17-5-6-20-19(13-17)21(15-7-9-23(10-8-15)11-12-24)18-4-2-1-3-16(18)14-25-20;/h1-6,13,24H,7-12,14H2;1H

InChI Key

AAWQWGPFHXVZJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl)CCO.Cl

Origin of Product

United States

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